molecular formula C23H20N6O5 B2409077 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-isopropylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1171389-22-2

1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-isopropylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

Cat. No. B2409077
CAS RN: 1171389-22-2
M. Wt: 460.45
InChI Key: LXCOFKSZAUTVQD-UHFFFAOYSA-N
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Description

1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-isopropylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is a useful research compound. Its molecular formula is C23H20N6O5 and its molecular weight is 460.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Synthesis and Anti-protozoal Activity : Novel oxadiazolyl pyrrolo triazole diones have been synthesized and shown to exhibit anti-protozoal and anti-cancer activities. These compounds were designed using the principle of bioisosterism and synthesized through a 1,3-dipolar cycloaddition reaction. The in vitro anti-protozoal and cytotoxic activities of these novel heterocyclic compounds were investigated, demonstrating their potential as therapeutic agents (Dürüst et al., 2012).

Antimicrobial Activities of Triazole Derivatives : Some newly synthesized 1,2,4-triazole derivatives have been screened for their antimicrobial activities. A variety of these compounds displayed good to moderate activities against tested microorganisms, highlighting the potential of such structures in developing new antimicrobial agents (Bektaş et al., 2007).

Chemical Characterization and Potential Applications

Synthesis and Spectral Characterisation : Research on phthalazinone derivatives, including triazol-3-yl and oxadiazol-2-yl groups, has led to the preparation of compounds through various reactions. These studies contribute to our understanding of the chemical behavior of these compounds and open the door for further exploration of their potential applications in medicinal chemistry (Mahmoud et al., 2012).

Drug-likeness and Microbial Investigation : A library of dihydropyrrolone conjugates has been synthesized, characterized, and investigated for their in silico ADME prediction properties, in vitro antibacterial, antifungal, and antimycobacterial activities. These compounds demonstrated good to moderate activity against bacterial strains, with some showing better antimycobacterial activity compared to standard drugs, indicating their potential as pharmaceutical agents (Pandya et al., 2019).

properties

IUPAC Name

3-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-propan-2-ylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N6O5/c1-12(2)13-3-6-15(7-4-13)29-22(30)19-20(23(29)31)28(27-25-19)10-18-24-21(26-34-18)14-5-8-16-17(9-14)33-11-32-16/h3-9,12,19-20H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCOFKSZAUTVQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC6=C(C=C5)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-isopropylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

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